4'-methoxy-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-methoxy-N-(4-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide is an organic compound with a complex structure that includes methoxy groups and a biphenyl core
Scientific Research Applications
Proton Exchange Membranes for Fuel Cells
A study by Kim, Robertson, and Guiver (2008) discusses the synthesis and application of comb-shaped poly(arylene ether sulfone)s as proton exchange membranes (PEMs) for fuel cells. These membranes incorporate sulfonamide groups, which enhance their proton conductivity, making them highly effective for use in fuel cell applications. The study highlights the materials' good thermal stability, water uptake capacity, and proton and methanol transport properties, underscoring their potential in improving the efficiency of fuel cells (Kim, Robertson, & Guiver, 2008).
Antitumor Activities
Research by Owa et al. (2002) explores the cell-based antitumor screens of sulfonamide-focused libraries, identifying potent cell cycle inhibitors that have progressed to clinical trials. This study presents sulfonamides, including derivatives of 4'-methoxy-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide, as promising compounds for cancer treatment, specifically targeting tubulin polymerization and various cancer cell lines (Owa et al., 2002).
Enzyme Inhibition for Therapeutic Applications
Ozmen Ozgun et al. (2019) synthesized sulfonamide derivatives that showed significant inhibition of human carbonic anhydrase and acetylcholinesterase enzymes, with low cytotoxicity toward oral squamous cancer cell lines. These properties suggest the compounds' potential as therapeutic agents for treating diseases associated with enzyme dysregulation, such as glaucoma and Alzheimer's disease (Ozmen Ozgun et al., 2019).
Environmental Remediation
A study by Ricken et al. (2013) investigates the degradation of sulfonamide antibiotics, including this compound, by Microbacterium sp. strain BR1. The research outlines a novel microbial strategy for eliminating sulfonamide antibiotics from the environment, which could mitigate the spread of antibiotic resistance (Ricken et al., 2013).
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-methoxy-N-(4-methoxyphenyl)-[1,1’-biphenyl]-4-sulfonamide typically involves the following steps
Properties
IUPAC Name |
N,4-bis(4-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-24-18-9-3-15(4-10-18)16-5-13-20(14-6-16)26(22,23)21-17-7-11-19(25-2)12-8-17/h3-14,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGVVOHRKYQUNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.